molecular formula C19H16ClNO3 B7831335 ETHYL 1-[(3-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE

ETHYL 1-[(3-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B7831335
M. Wt: 341.8 g/mol
InChI Key: CFJYZJUSIVKAJO-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a formyl group, a carboxylate ester group, and a 3-chlorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(3-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid derivative of the indole is treated with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ethyl 1-(3-chlorobenzyl)-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Formation of ethyl 1-(3-chlorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Formation of ethyl 1-(3-substituted benzyl)-3-formyl-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 1-(3-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[(3-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group and the indole core are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(3-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 1-(3-bromobenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 1-(3-methylbenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of chlorine, which may influence its lipophilicity and pharmacokinetics.

    Ethyl 1-(3-nitrobenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure but with a nitro group instead of chlorine, which may alter its electronic properties and reactivity.

Ethyl 1-(3-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-24-19(23)18-16(12-22)15-8-3-4-9-17(15)21(18)11-13-6-5-7-14(20)10-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYZJUSIVKAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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